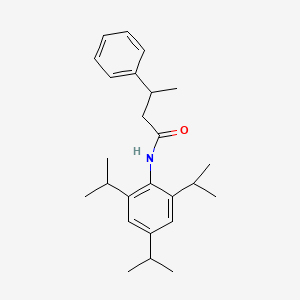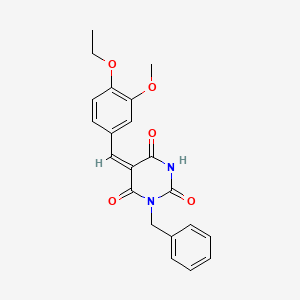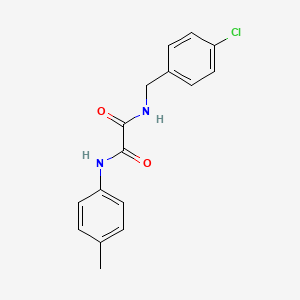![molecular formula C18H22O3 B4934961 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as Bisoprolol, is a widely used beta-blocker drug. It is primarily used to treat hypertension, heart failure, and angina. Bisoprolol works by reducing the workload on the heart, thus reducing blood pressure and improving blood flow.
Mécanisme D'action
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by selectively blocking beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart, which in turn reduces blood pressure and improves blood flow.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several biochemical and physiological effects. It reduces heart rate and blood pressure, which leads to a decrease in myocardial oxygen demand. This can help to reduce the risk of myocardial infarction. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene also improves left ventricular function and reduces the risk of heart failure. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been found to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. Additionally, it is relatively inexpensive and widely available. However, there are also some limitations to using 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in lab experiments. It has a short half-life, which may make it difficult to maintain a steady concentration in vitro. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of research is the development of new formulations of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene that can improve its pharmacokinetic properties, such as its half-life. Additionally, there is a need for more research on the potential use of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. Finally, there is a need for more research on the potential anti-inflammatory effects of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene and their implications for reducing the risk of atherosclerosis.
Conclusion:
In conclusion, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is a well-established beta-blocker drug that has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It works by reducing the workload on the heart, which reduces blood pressure and improves blood flow. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, including the development of new formulations and the study of its potential use in treating other cardiovascular diseases.
Méthodes De Synthèse
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can be synthesized by reacting 2-(2-methoxyphenoxy) ethylamine with 1,3-dimethyl-4-chlorobenzene in the presence of a base. The resulting compound is then purified and crystallized to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Applications De Recherche Scientifique
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It has also been studied for its potential use in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been found to be effective in reducing mortality and improving the quality of life in patients with heart failure. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been used in combination with other drugs to treat hypertension.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-9-15(2)18(14)21-13-7-12-20-17-11-5-4-10-16(17)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEOMSUDJWUANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)


![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

